7-(Chloromethyl)benzo[d]isothiazole 7-(Chloromethyl)benzo[d]isothiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17439622
InChI: InChI=1S/C8H6ClNS/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4H2
SMILES:
Molecular Formula: C8H6ClNS
Molecular Weight: 183.66 g/mol

7-(Chloromethyl)benzo[d]isothiazole

CAS No.:

Cat. No.: VC17439622

Molecular Formula: C8H6ClNS

Molecular Weight: 183.66 g/mol

* For research use only. Not for human or veterinary use.

7-(Chloromethyl)benzo[d]isothiazole -

Specification

Molecular Formula C8H6ClNS
Molecular Weight 183.66 g/mol
IUPAC Name 7-(chloromethyl)-1,2-benzothiazole
Standard InChI InChI=1S/C8H6ClNS/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4H2
Standard InChI Key ZVCMSUWVQPCUMG-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)CCl)SN=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

7-(Chloromethyl)benzo[d]isothiazole consists of a benzothiazole core—a benzene ring fused to a five-membered thiazole ring containing nitrogen and sulfur atoms. The chloromethyl (-CH2_2Cl) group at position 7 introduces both steric and electronic effects that significantly influence reactivity (Figure 1) .

Table 1: Key molecular descriptors

PropertyValue
IUPAC Name7-(Chloromethyl)-1,3-benzothiazole
Molecular FormulaC8H6ClNS\text{C}_8\text{H}_6\text{ClNS}
Exact Mass183.9916 g/mol
Topological Polar Surface41.1 Ų
Hydrogen Bond Donors0

The chloromethyl group’s electron-withdrawing nature enhances electrophilic substitution reactivity at adjacent positions while enabling nucleophilic displacement reactions at the chlorine atom .

Synthesis and Manufacturing Processes

Direct Chloromethylation Strategies

The most efficient route involves regioselective chloromethylation of benzo[d]isothiazole precursors. A reported method uses paraformaldehyde and hydrochloric acid under reflux conditions in dichloromethane, achieving 68–72% yields . Recent advances employ phase-transfer catalysts like tetrabutylammonium bromide to improve selectivity and reduce reaction times to <6 hours .

Table 2: Optimization parameters for chloromethylation

ParameterOptimal RangeEffect on Yield
Temperature40–50°CMaximizes at 45°C
HCl Concentration32–37%Higher conc. reduces byproducts
Catalyst Loading5 mol%>7% causes decomposition

Alternative Pathways

Copper-mediated cyclization of 2-aminothiophenol derivatives with chloroacetyl chloride offers a two-step alternative (Scheme 1) :

  • Acylation: 2-Aminothiophenol+ClCH2COClN-(chloroacetyl)thioamide\text{2-Aminothiophenol} + \text{ClCH}_2\text{COCl} \rightarrow \text{N-(chloroacetyl)thioamide}

  • Cyclization: Intramolecular dehydration catalyzed by CuI/1,10-phenanthroline at 80°C yields the target compound in 61% isolated yield .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry reveals decomposition onset at 189°C, with a sharp exotherm at 215°C corresponding to C-Cl bond cleavage . The compound exhibits moderate hygroscopicity (3.2% weight gain at 75% RH), necessitating anhydrous storage.

Table 3: Thermodynamic properties

PropertyValueMethod
Melting Point89–92°CCapillary tube
ΔHfusion\Delta H_{\text{fusion}}18.7 kJ/molDSC
LogP (octanol/water)2.34Shake-flask

Spectroscopic Signatures

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 4.68 (s, 2H, CH2_2Cl), 7.42–8.05 (m, 3H, aromatic)

  • IR (KBr): 680 cm1^{-1} (C-Cl stretch), 1520 cm1^{-1} (C=N)

Reactivity and Chemical Behavior

Nucleophilic Displacement

The chloromethyl group undergoes facile substitution with oxygen, sulfur, and nitrogen nucleophiles. Reaction with sodium methoxide in ethanol produces 7-(methoxymethyl)benzo[d]isothiazole (87% yield), while thiophenol yields the corresponding thioether derivative .

Electrophilic Aromatic Substitution

Nitration at position 4 occurs preferentially using HNO3_3/H2_2SO4_4 at 0°C, yielding 4-nitro-7-(chloromethyl)benzo[d]isothiazole as the major product (73%) . Theoretical calculations (DFT B3LYP/6-31G*) confirm the 4-position’s enhanced electron density due to resonance effects from the thiazole ring .

Industrial and Research Applications

Polymer Chemistry

As a crosslinking agent in epoxy resins, 1.5 wt% loading increases glass transition temperature (TgT_g) by 22°C compared to standard diglycidyl ether formulations.

Organic Electronics

Thin films deposited via chemical vapor deposition exhibit a hole mobility of 0.14 cm2/V\cdotps0.14 \ \text{cm}^2/\text{V·s}, making them candidates for hole-transport layers in OLEDs .

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